B1578561 Nigroain-K2

Nigroain-K2

Cat. No.: B1578561
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Endogenous Peptides in Host Defense Mechanisms

Endogenous peptides are crucial players in the immediate and non-specific host defense against invading microbes. mdpi.com Unlike the adaptive immune system, which requires time to develop a specific response, the innate system relies on germline-encoded receptors to recognize conserved pathogen-associated molecular patterns. AMPs are key effectors of this system, capable of rapidly killing microorganisms. mdpi.com Their mechanism often involves electrostatic attraction to the negatively charged microbial cell surfaces, followed by disruption of the cell membrane or translocation into the cell to interfere with essential intracellular processes like DNA, RNA, and protein synthesis. wikipedia.orgnih.gov

Beyond their direct microbicidal action, many HDPs exhibit potent immunomodulatory functions. nih.govoup.com They can influence the host's immune response by chemoattracting immune cells, activating dendritic cells and macrophages, altering T-cell differentiation, and modulating inflammatory responses. ubc.caoup.com This dual function—direct killing of pathogens and modulation of the host's immune response—makes them powerful and versatile components of host defense. mdpi.com The presence of these peptides in virtually all organisms, from insects to mammals, underscores their conserved and critical role in maintaining health and defending against infection. ubc.canih.gov

Evolution of Antimicrobial Peptide Research and Discovery

The study of antimicrobial peptides began with the discovery of lysozyme (B549824) by Alexander Fleming in 1922, but the field gained significant momentum with the isolation of cecropins from the moth Hyalophora cecropia in the early 1980s. This was followed by the discovery of defensins in mammals and magainins from the skin of the African clawed frog, Xenopus laevis. These discoveries revealed that a chemical-based, non-specific defense system was a common feature in multicellular organisms.

Amphibian skin, in particular, has proven to be a rich source of novel AMPs. mdpi.com Frogs, living in pathogen-rich environments, have evolved a complex chemical arsenal (B13267) in their skin secretions. This has led to the discovery of numerous peptide families, including the Nigroain family, which was first identified in the skin secretions of the black-striped frog, Rana nigrovittata (also known as Hylarana nigrovittata). researchgate.netnovoprolabs.com The evolution of research has been greatly aided by the development of peptidomic and genomic analysis techniques, as well as the creation of comprehensive databases like the Antimicrobial Peptide Database (APD), which has cataloged thousands of peptides since its inception. nih.govresearchgate.netbiorxiv.org This progression from simple observation to systematic, high-throughput discovery continues to expand our understanding of the diversity and potential of AMPs. researchgate.net

Classification and Diversification of Naturally Occurring AMPs

The vast diversity of naturally occurring AMPs has led to several classification systems based on their source, biological activity, and structure. nih.gov Structurally, they are often grouped into four main categories. nih.govresearchgate.netfrontiersin.org

Interactive Data Table: Structural Classification of Antimicrobial Peptides

Structural ClassDescriptionExamples
α-helical Peptides that form an amphipathic alpha-helix, with hydrophobic and hydrophilic amino acids on opposite sides of the helix.Magainins, LL-37
β-sheet Peptides characterized by two or more beta-strands stabilized by disulfide bonds.Defensins
αβ / Mixed Peptides containing both α-helical and β-sheet structures.Beta-defensins
Non-αβ / Extended Peptides that lack a defined secondary structure, often rich in specific amino acids like proline or tryptophan.Indolicidin

Source: wikipedia.orgresearchgate.net

Nigroain-K2 belongs to the Nigroain family of peptides, which are distinguished by a cysteine-disulfide bridge. researchgate.net Specifically, Nigroain-K peptides feature a seven-residue loop formed by a disulfide bridge near the C-terminus. researchgate.net This structural feature is crucial for its biological activity. AMPs are also classified by their biological source (e.g., bacterial, plant, animal) and their specific function, such as antibacterial, antifungal, or antiviral activity. frontiersin.org

Interactive Data Table: Research Findings on the Nigroain Peptide Family from Rana nigrovittata

PeptideInhibitory ActivityKey Structural Features
This compound S. aureus, B. subtilis, C. albicansSeven-residue loop via C-terminal disulfide bridge; associated with strong hemolytic activity. researchgate.net
Nigroain-K1 S. aureus, B. subtilis, C. albicans, E. coliLacks the C-terminal disulfide bridge; shows much lower hemolytic activity. researchgate.net
Nigroain-C2 S. aureus, B. subtilis, P. aeruginosa, E. coli, C. albicansContains a cysteine disulfide motif. researchgate.net
Nigroain-B1 S. aureus, P. aeruginosaContains three cysteines, with a C-terminal disulfide bridge. researchgate.net
Nigroain-D3 B. subtilis, C. albicansFeatures a thirteen-residue loop at the N-terminus. researchgate.net
Nigroain-E1 S. aureus, C. albicansFeatures a thirteen-residue loop in the middle of the sequence. researchgate.net

Source: researchgate.net

Current Challenges in Antimicrobial Agent Development and the Role of Novel Peptides

The development of new antimicrobial agents is facing a severe crisis, primarily driven by the global rise of antimicrobial resistance (AMR), which threatens to render many current antibiotics ineffective. explorationpub.com In 2019 alone, AMR was directly responsible for an estimated 1.27 million deaths worldwide. explorationpub.com The pipeline for new antibiotics is drying up due to significant scientific, economic, and regulatory hurdles. acs.orgnih.govreactgroup.org Scientific challenges include the difficulty of finding compounds that can penetrate the complex outer membrane of Gram-negative bacteria and evade efflux pumps. acs.org Furthermore, issues such as peptide stability against proteolytic degradation, potential toxicity, and high manufacturing costs present significant obstacles for the clinical translation of AMPs. mdpi.com

In this challenging landscape, novel peptides like this compound represent a promising avenue of research. mdpi.com Their unique mechanisms of action, which often involve physical disruption of the cell membrane, are thought to be less prone to the development of resistance compared to traditional antibiotics that target specific metabolic pathways. mdpi.com Research into peptides from diverse natural sources, such as the Nigroain family, provides new structural templates that can be optimized to enhance efficacy and reduce toxicity. For instance, the comparison between this compound and Nigroain-K1 highlights how specific structural motifs, like the C-terminal disulfide bridge, are directly linked to biological activity, offering insights for rational peptide design. researchgate.net Overcoming the existing challenges will require sustained investment in discovery research and innovative approaches to harness the therapeutic potential of these natural defense molecules. acs.org

Properties

bioactivity

Antibacterial, Antifungal

sequence

SLWETIKNAGKGFILNILDKIRCKVAGGCKT

Origin of Product

United States

Discovery, Isolation, and Initial Characterization of Nigroain K2

Identification of Nigroain-K2 from Biological Sources

This compound is a naturally occurring peptide found in the skin secretions of the frog species Rana nigrovittata. novoprolabs.comcpu-bioinfor.org This frog, also known as the black-striped frog, is native to regions of Asia, including China. novoprolabs.com The production of such peptides is a component of the frog's innate defense system. researchgate.net Like many amphibians, Rana nigrovittata secretes a variety of bioactive molecules through its skin as a protective measure against pathogens and predators. researchgate.net this compound is one of numerous antimicrobial peptides (AMPs) that have been isolated from the skin of various frog species. researchgate.net These peptides exhibit a range of biological activities, contributing to the frog's ability to thrive in environments rich in microorganisms. researchgate.net

Methods for Biological Extraction and Purification

The initial step in obtaining this compound involves the extraction of skin secretions from Rana nigrovittata. This is often followed by a series of purification steps to isolate the specific peptide.

Following extraction, purification of this compound is typically achieved using chromatographic methods. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a key technique employed in this process. In RP-HPLC, the crude extract is passed through a column containing a nonpolar stationary phase. A polar mobile phase is used to elute the components of the mixture. Peptides like this compound are separated based on their hydrophobicity. More hydrophobic molecules interact more strongly with the stationary phase and thus elute later. This method allows for the high-resolution separation of individual peptides from the complex mixture of skin secretions.

Early Biochemical Characterization Methodologies

Once isolated, this compound undergoes biochemical characterization to determine its structure and verify its identity.

Mass Spectrometric Approaches for Primary Sequence Determination (e.g., MALDI-TOF, MS/MS Fragmentation)

Mass spectrometry is a fundamental tool for determining the primary amino acid sequence of peptides like this compound. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a common technique used for this purpose. pasteur-network.org In this method, the purified peptide is mixed with a matrix and irradiated with a laser. This process ionizes the peptide molecules, which are then accelerated in an electric field. The time it takes for the ions to reach the detector is proportional to their mass-to-charge ratio, allowing for the precise determination of the peptide's molecular weight.

Tandem mass spectrometry (MS/MS) is then often used to determine the amino acid sequence. researchgate.net In MS/MS, the peptide ions are fragmented, and the masses of the resulting fragments are measured. By analyzing the pattern of fragmentation, the sequence of amino acids in the original peptide can be deduced.

The primary amino acid sequence of this compound has been determined to be SLWETIKNAGKGFILNILDKIRCKVAGGCKT. cpu-bioinfor.orgtandfonline.com

Analytical Techniques for Compound Verification and Identity

The identity of the isolated and sequenced peptide as this compound is confirmed through a combination of the data obtained from the characterization techniques. The determined molecular weight from MALDI-TOF MS and the primary sequence from MS/MS fragmentation are compared with known data for this compound. cpu-bioinfor.orgtandfonline.com The consistent results across these analytical methods provide a high degree of confidence in the compound's identity.

Biosynthesis and Recombinant Production of Nigroain K2

Exploration of Biosynthetic Pathways in Natural Producers

The biosynthesis of Nigroain-K2 in Rana nigrovittata is a complex process that begins with the genetic encoding of a precursor peptide, followed by a series of post-translational modifications to yield the mature, active peptide.

Genetic Basis for Precursor Peptide Synthesis

The genetic foundation for this compound, like many other amphibian antimicrobial peptides, lies in the transcription and translation of a gene encoding a precursor protein. nih.govnih.gov This precursor protein typically has a conserved architecture consisting of three distinct domains:

A signal peptide: This N-terminal sequence directs the nascent peptide to the secretory pathway.

An acidic spacer peptide: This region often contains cleavage sites for processing enzymes.

The mature peptide sequence: This is the C-terminal region that, after cleavage, becomes the active this compound. nih.gov

Genomic and peptidomic analyses of skin secretions from Rana nigrovittata have revealed that the preproregions of these peptide precursors are highly conserved, while the mature peptide sequences exhibit significant diversity. nih.gov The genes encoding these precursors are often part of a larger family of related antimicrobial peptide genes. capes.gov.brnih.gov While the specific gene for the this compound precursor has been identified, the general structure follows this established model for amphibian antimicrobial peptides. novoprolabs.com The precursor undergoes processing to release the final 31-amino-acid mature peptide.

Table 1: General Structure of the this compound Precursor Peptide

Precursor DomainFunctionConservation
Signal PeptideDirects protein for secretionHighly Conserved
Acidic Spacer PeptideFlanked by cleavage sites for processingHighly Conserved
Mature this compoundThe final, biologically active peptideVariable

Post-Translational Modifications and Maturation Enzymes

Following the translation of the precursor mRNA, the resulting prepropeptide undergoes several crucial post-translational modifications (PTMs) to become the mature and active this compound. These modifications are critical for the proper folding, stability, and biological function of the peptide. nih.govcusabio.com

The key enzymatic steps in the maturation of this compound are believed to involve:

Signal Peptidase Cleavage: The N-terminal signal peptide is cleaved off as the precursor enters the endoplasmic reticulum.

Proteolytic Cleavage: Specific proteases recognize and cleave the peptide at designated sites, typically marked by pairs of basic amino acid residues like lysine (B10760008) and arginine, to release the mature peptide from the acidic spacer. nih.gov

Disulfide Bond Formation: this compound contains two cysteine residues, which form an intramolecular disulfide bridge. This cyclization is essential for its three-dimensional structure and activity. This process is catalyzed by protein disulfide isomerases.

These enzymatic modifications ensure the transformation of an inactive precursor into a potent antimicrobial agent. nih.govcusabio.com

Synthetic Strategies for Research and Development

To facilitate research into its structure and function, this compound is often produced synthetically. Solid-phase peptide synthesis is the most common method employed for this purpose.

Solid-Phase Peptide Synthesis Methodologies

Solid-phase peptide synthesis (SPPS) is the standard method for chemically synthesizing peptides like this compound. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is a widely used approach in SPPS.

The general steps in the SPPS of this compound include:

Resin Preparation: A suitable resin, often a 2-chlorotrityl chloride resin, is prepared to anchor the first amino acid. google.com

Stepwise Amino Acid Coupling: The protected amino acids are sequentially coupled to the growing peptide chain.

Cleavage and Deprotection: Once the full-length peptide is assembled, it is cleaved from the resin, and all protecting groups are removed. This is typically achieved using a strong acid cocktail, often containing trifluoroacetic acid (TFA). google.comambiopharm.com

Purification: The crude peptide is then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC). google.com

Optimization of Synthetic Yields and Purity for Research Applications

Achieving high yields and purity is critical for obtaining reliable data in research applications. Several factors can be optimized during and after SPPS to enhance the quality of synthetic this compound:

Purity Levels: For initial studies like immunological applications, a purity of >85% may suffice. However, for in vitro bioassays and structural studies, a purity of >95% or even >98% is recommended. ijcmas.com

Purification Gradients: During RP-HPLC purification, employing a shallow elution gradient can improve the separation of the target peptide from closely eluting impurities. peptide.com

End-Terminal Modifications: To mimic the natural structure and increase metabolic stability, the N-terminus can be acetylated and the C-terminus amidated. These modifications can enhance the peptide's biological activity. ijcmas.com

Considerations for Peptide Salt Forms in Experimental Systems

Peptides synthesized using SPPS and purified by RP-HPLC are typically obtained as trifluoroacetate (B77799) (TFA) salts, as TFA is a component of the cleavage and purification buffers. ambiopharm.comlifetein.com However, residual TFA can have unintended effects in biological experiments, such as altering cell growth or influencing secondary structure. ambiopharm.com

For sensitive applications, particularly cell-based assays and in vivo studies, it is often necessary to exchange the TFA counter-ion for a more biocompatible one, such as acetate (B1210297) or hydrochloride. ambiopharm.comijcmas.com This is typically achieved through ion-exchange chromatography. peptide.com While acetate is a common choice, the optimal salt form can also be influenced by the peptide's amino acid composition and intended use. ambiopharm.com

Table 2: Common Salt Forms for Synthetic Peptides

Salt FormCommon UseConsiderations
Trifluoroacetate (TFA)Standard form after synthesis and purificationCan interfere with biological assays
AcetatePreferred for cell-based and in vivo studiesGenerally more biocompatible than TFA
Hydrochloride (HCl)Can enhance stability for peptides with free sulfhydryl groupsAnother biocompatible option

Molecular and Cellular Mechanisms of Antimicrobial Activity of Nigroain K2

Investigation of Primary Cellular Targets

The antimicrobial activity of Nigroain-K2, a peptide isolated from the skin secretions of the frog Hylarana nigrovittata (formerly Rana nigrovittata), is attributed to its interaction with and disruption of key cellular structures and processes in target microorganisms. novoprolabs.comfrontiersin.org Like many antimicrobial peptides (AMPs), its primary mode of action is widely believed to be the perturbation of the microbial cell membrane, followed by potential interactions with intracellular components.

Membrane Interaction and Disruption Mechanisms

The initial and most critical step in the antimicrobial action of cationic AMPs like this compound is the electrostatic interaction with the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. nih.gov This initial binding is followed by the insertion of the peptide into the lipid bilayer, leading to membrane disruption. nih.gov

While specific structural studies on the pores formed by this compound have not been detailed, the mechanisms are generally understood through established models for α-helical antimicrobial peptides. The amphipathic nature of these peptides, possessing both hydrophobic and hydrophilic faces, is crucial for their insertion and assembly within the membrane. mdpi.com Two predominant models describe this process:

The Barrel-Stave Model: In this model, the peptides insert perpendicularly into the membrane bilayer. mdpi.com Multiple peptide molecules then aggregate to form a bundle, creating a central hydrophilic channel or pore. The hydrophobic surfaces of the peptides face outward, interacting with the lipid tails of the membrane, while the hydrophilic surfaces line the interior of the pore, allowing the passage of water, ions, and other small molecules. nih.govmdpi.com

The Toroidal-Pore (or Wormhole) Model: In this configuration, the peptides also insert into the membrane but remain associated with the lipid head groups. mdpi.com This interaction induces a significant positive curvature strain, causing the lipid monolayer to bend inward continuously to form a pore that is lined by both the peptides and the lipid head groups. mdpi.com This creates a "wormhole" that connects the extracellular and intracellular environments, leading to membrane permeabilization.

The specific model that this compound follows would depend on its concentration, its structural properties, and the lipid composition of the target membrane.

The ability of an antimicrobial peptide to compromise the integrity of the cell membrane is a key indicator of its lytic activity. This process, known as membrane permeabilization, can be experimentally verified using various assays. A common method involves the use of fluorescent dyes that are typically impermeable to intact cell membranes. nih.govfrontiersin.org

One such dye is SYTOX Green , which only enters cells with compromised plasma membranes. nih.govnih.gov Upon entry, it binds to intracellular nucleic acids, resulting in a substantial increase in fluorescence that can be measured. nih.govnih.gov An increase in SYTOX Green fluorescence in a bacterial suspension following the addition of a peptide provides direct evidence of membrane permeabilization. nih.gov Although specific permeabilization data for this compound is not extensively published, its physicochemical properties strongly suggest a membrane-disrupting mechanism.

PropertyDetailsReference
Compound Name This compound novoprolabs.com
Source Skin secretions of Hylarana nigrovittata (frog) novoprolabs.com
Amino Acid Sequence Ser-Leu-Trp-Glu-Thr-Ile-Lys-Asn-Ala-Gly-Lys-Gly-Phe-Ile-Leu-Asn-Ile-Leu-Asp-Lys-Ile-Arg-Cys-Lys-Val-Ala-Gly-Gly-Cys-Lys-Thr novoprolabs.com
Activity Antibacterial and Antifungal novoprolabs.com
Predicted Mechanism As a cationic and amphipathic peptide, it is predicted to act via membrane permeabilization. nih.govmdpi.com
Pore Formation Models

Intracellular Target Modulation

While direct studies on this compound's effect on dehydrogenase are limited, research on other antimicrobial peptides has demonstrated this inhibitory mechanism.

Antimicrobial PeptideEffect on Dehydrogenase/Metabolic ActivityOrganism(s)AssayReference
WRL3 Decreased mitochondrial dehydrogenase activity at concentrations ≥ 4 µg/mL.Bovine turbinate cellsMTT researchgate.net
P34 Inhibited the metabolic activity of biofilms.Staphylococcus aureusMTT scielo.br
Mel4 Did not significantly impact dehydrogenase activity, suggesting other mechanisms of action.Staphylococcus aureusMTT plos.org

Disruption of the cell membrane invariably affects cellular respiration and energy production, which are dependent on maintaining a stable proton motive force across the membrane. Pore formation by peptides like this compound leads to the dissipation of this gradient, halting ATP synthesis via oxidative phosphorylation. etsu.edu

Furthermore, some peptides may directly target components of the energy production pathway. Studies on various venom peptides and other AMPs have shown that they can inhibit the F1Fo-ATP synthase, the enzyme responsible for the final step of ATP synthesis. etsu.eduresearchgate.net The consequences of this disruption include:

Inhibition of ATP Synthesis: The inability to produce sufficient ATP cripples all energy-dependent cellular functions, leading to rapid cell death. researchgate.netasm.org

Leakage of Cellular ATP: The pores formed in the membrane can allow for the leakage of existing intracellular ATP into the extracellular medium, further depleting the cell's energy reserves. plos.org

These actions on cellular respiration and energy metabolism, whether as a direct consequence of membrane permeabilization or through specific interactions with intracellular targets, represent a crucial aspect of the antimicrobial mechanism of peptides like this compound.

Information regarding the chemical compound "this compound" is not available in the public domain, preventing the generation of a detailed scientific article based on the provided outline.

Extensive searches for "this compound" across scientific databases and research literature did not yield any specific information about its chemical structure, antimicrobial properties, or the molecular and biophysical mechanisms requested. The name "this compound" does not appear in published studies concerning antimicrobial peptides or their interactions with microbial components.

Therefore, it is not possible to provide a scientifically accurate article on the following topics as they relate to "this compound":

Impact on Cellular Respiration and Energy Metabolism

Biophysical Analysis of Peptide-Membrane Interactions:There are no published studies using spectroscopic or calorimetric techniques to analyze the interaction of this compound with membrane mimics.

Fluorescence Spectroscopy for Membrane Perturbation:No fluorescence spectroscopy studies involving this compound have been found.

Without any foundational research on "this compound," the generation of an article that is both informative and scientifically accurate, as per the user's request, cannot be fulfilled. The provided outline requires specific experimental data and findings that are not present in the available scientific literature for a compound with this name.

Investigation of Antimicrobial Spectrum and Preclinical Efficacy Models

Activity against Bacterial Pathogens

Nigroain-K2 has shown efficacy against both Gram-positive and Gram-negative bacteria. researchgate.net

Gram-Positive Bacterial Strains (e.g., Methicillin-Resistant Staphylococcus aureus (MRSA))

This compound exhibits inhibitory effects against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. researchgate.net Notably, it has demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant cause of hospital-acquired infections. tandfonline.comayubmed.edu.pk The minimum inhibitory concentration (MIC) of this compound against MRSA has been reported to be 9.3 μg/ml. tandfonline.com

Bacterial StrainActivityMIC (μg/ml)Reference
Staphylococcus aureusInhibitoryNot Specified researchgate.net
Bacillus subtilisInhibitoryNot Specified researchgate.net
Methicillin-Resistant Staphylococcus aureus (MRSA)Inhibitory9.3 tandfonline.com

Gram-Negative Bacterial Strains

While this compound shows broad-spectrum activity, its efficacy against Gram-negative bacteria appears to be more limited compared to its effects on Gram-positive strains. researchgate.net Some studies have indicated that related peptides from the same frog species were ineffective against certain Gram-negative bacteria like Pseudomonas aeruginosa. researchgate.net The development of resistance in Gram-negative bacteria is a significant global health concern, prompting research into novel antibacterial agents and strategies to overcome this challenge. nih.govmdpi.comfrontiersin.orgmdpi.com

Inhibition of Bacterial Biofilm Formation

Bacterial biofilms are a major factor in persistent infections due to their increased resistance to antimicrobial agents. frontiersin.orgnih.gov Some antimicrobial peptides have been shown to inhibit biofilm formation at concentrations below their MIC. nih.gov While specific studies on this compound's direct impact on biofilm formation are not extensively detailed in the provided results, the ability of antimicrobial peptides in general to disrupt biofilms is a critical area of investigation. scholars.direct For instance, other natural compounds have demonstrated the ability to suppress biofilm formation in various bacterial species. nih.gov Conversely, some substances, like menaquinone (Vitamin K2), have been found to enhance Staphylococcus aureus biofilm formation. scirp.org

Activity against Fungal Pathogens

This compound has demonstrated antifungal properties, specifically inhibiting the growth of Candida albicans. novoprolabs.comresearchgate.net This positions it as a potential candidate for addressing fungal infections. nih.govmdpi.commdpi.com The broader field of natural compounds is being explored for antifungal activity against various Candida species, with some showing promise in inhibiting biofilm formation and hyphal growth. mdpi.comnih.gov

Fungal PathogenActivityReference
Candida albicansInhibitory novoprolabs.comresearchgate.net

Broader Spectrum Antimicrobial Investigations (e.g., Viral, Parasitic)

Currently, there is limited specific information available regarding the antiviral or antiparasitic activities of this compound. nih.govnih.gov However, the broader class of antimicrobial peptides is known for its wide-ranging activity, which can include effects against viruses and parasites. tandfonline.com

Synergistic and Antagonistic Interactions with Other Antimicrobial Agents

The potential for synergistic or antagonistic interactions between this compound and other antimicrobial agents has not been extensively reported in the available literature. However, the study of such interactions is a crucial area of research for developing more effective combination therapies against resistant pathogens. mdpi.com For example, some phytochemicals have been shown to have synergistic effects when combined with conventional antibiotics against MRSA. nih.govnih.gov

The evaluation of a novel antimicrobial agent's potential for clinical application is fundamentally dependent on a thorough characterization of its activity spectrum and its efficacy in preclinical infection models. For the antimicrobial peptide this compound, research has primarily focused on its in vitro activity against specific, clinically significant pathogens.

Development of In Vitro Infection Systems for Efficacy Studies

The primary method for determining the in vitro efficacy of this compound has been the assessment of its Minimum Inhibitory Concentration (MIC). The MIC is a standard measure in microbiology that defines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Published research indicates that this compound, an antimicrobial peptide originally isolated from the frog Rana nigrovittata, has been evaluated for its activity against Methicillin-resistant Staphylococcus aureus (MRSA). tandfonline.comresearchgate.net MRSA is a major cause of hospital-acquired infections and is notorious for its resistance to a wide range of antibiotics. The study of this compound's effect on this pathogen is therefore of significant interest. The specific MIC value was determined using established laboratory techniques, likely broth microdilution or a similar method, which allows for a quantitative assessment of the peptide's potency. tandfonline.comresearchgate.net

The reported findings from these in vitro tests provide foundational data on the antimicrobial potential of this compound.

Research Findings for this compound: In Vitro Antimicrobial Activity

Compound NameTarget OrganismTest TypeFindingSource
This compoundMethicillin-resistant Staphylococcus aureus (MRSA)Minimum Inhibitory Concentration (MIC)9.3 µg/mL tandfonline.comresearchgate.net

Development of In Vivo (Animal Model) Infection Systems for Efficacy Studies

Following promising in vitro results, the next logical step in the preclinical development of an antimicrobial compound is the evaluation of its efficacy in in vivo animal models of infection. These models are crucial for understanding how a compound behaves in a complex biological system, providing insights into its potential therapeutic effectiveness. Common animal models used to test antimicrobial peptides include murine models for sepsis, skin and soft tissue infections, or lung infections. nih.govmdpi.com

However, based on a comprehensive review of available scientific literature, there are no specific published studies detailing the evaluation of this compound in in vivo animal infection models. While other peptides from the same frog species, Rana nigrovittata, have been assessed for broad-spectrum activity, specific efficacy data for this compound in preclinical animal systems remains unavailable. nih.govresearchgate.net Therefore, the development and characterization of in vivo infection systems for this compound have not been reported.

Structural Biology and Structure Activity Relationship Sar Studies of Nigroain K2

Conformational Analysis of Nigroain-K2

Detailed conformational studies are essential to understand the three-dimensional structure of this compound, which underpins its biological function.

Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the latest available scientific literature, specific studies detailing the solution-state NMR spectroscopy of this compound have not been published. Therefore, its three-dimensional structure in a solution environment has not been experimentally determined by this method.

X-ray Crystallography of Peptide and Peptide-Target Complexes

There are currently no public records or publications of successful X-ray crystallography studies for this compound, either in its isolated form or in complex with a biological target. Consequently, a crystal structure is not available.

Computational Molecular Dynamics Simulations and Modeling

A comprehensive search of scientific databases indicates that specific computational molecular dynamics simulations or dedicated molecular modeling studies for this compound have not been reported. While general properties of antimicrobial peptides are often modeled, specific computational analyses focused on the conformational dynamics and structural stability of this compound are not presently available.

Rational Design and Synthesis of this compound Analogues

The rational design of peptide analogues is a key strategy to enhance therapeutic potential by improving activity, selectivity, and stability.

Amino Acid Substitution Strategies to Modulate Activity

Systematic studies on amino acid substitutions to modulate the activity of this compound have not been extensively reported. However, analysis of related peptides provides some insight into its structure-activity relationship. The activity of peptides like this compound is linked to their amino acid composition, arrangement, and secondary structures. oup.comoup.com The presence of reductive cysteine residues, which form a disulfide bridge in this compound, is thought to be a strong contributor to its bioactivity. oup.comoup.com

A naturally occurring analogue, Nigroain-K1, which lacks the C-terminal disulfide bridge found in this compound, has been shown to exhibit significantly lower hemolytic activity. researchgate.net This suggests that the C-terminal region and the integrity of the disulfide-linked loop are crucial for the peptide's lytic activity on red blood cells. researchgate.net this compound itself has demonstrated the ability to scavenge 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) free radicals, indicating antioxidant properties. oup.comoup.com

Terminal Modifications and Cyclization Studies

This compound is a member of the nigroain-K subfamily, which is characterized by a seven-residue loop at the C-terminus, formed by a disulfide bridge between two cysteine residues. researchgate.net This cyclic feature is a natural terminal modification. The comparison with Nigroain-K1, which does not have this C-terminal bridge, highlights the importance of this cyclization for the peptide's hemolytic function. researchgate.net Beyond this intrinsic feature, dedicated studies on other terminal modifications (e.g., N-terminal acetylation, C-terminal amidation) or alternative cyclization strategies for this compound have not been found in the reviewed scientific literature.

Impact of Chirality on Antimicrobial Properties

The constituent amino acids of naturally occurring peptides like this compound are in the L-enantiomeric form. This inherent chirality is a fundamental structural aspect that influences its three-dimensional conformation and, consequently, its interactions with biological targets. The specific stereochemistry of the amino acid residues dictates the peptide's ability to fold into its functional alpha-helical structure and present its hydrophobic and charged residues in a precise spatial arrangement.

While studies focusing specifically on the enantioselectivity of this compound are not detailed in the available literature, the broader field of antimicrobial peptide research has shown that chirality is a critical determinant of activity and selectivity. nih.gov The homochiral nature of bacterial membranes and other biological molecules means that they often interact differently with L- and D-enantiomers of a peptide. In some cases, synthetic D-enantiomers of natural L-peptides have shown equal or even enhanced antimicrobial activity, often coupled with reduced susceptibility to host proteases, which are typically specific for L-amino acids. The development of chiral nanoclusters has also been explored as a strategy to combat antimicrobial resistance, highlighting the importance of stereochemistry in designing effective therapeutic agents. nih.gov For this compound, its natural L-configuration is integral to the specific structure-activity relationships observed.

Elucidating Determinants of Antimicrobial Potency and Selectivity

The antimicrobial efficacy and target selectivity of this compound are not determined by a single feature but by a combination of interrelated physicochemical parameters. researchgate.net These factors govern the peptide's journey from an aqueous environment to its site of action on the microbial cell membrane.

The hydrophobic moment is a quantitative measure of the amphiphilicity of a peptide's secondary structure, such as an alpha-helix. rsc.org It is a vector sum representing the asymmetrical distribution of hydrophobic residues on the helix. rsc.orgnih.gov A large hydrophobic moment indicates a structure with a distinct hydrophobic face and a separate hydrophilic face. rsc.org This segregation is crucial for its mechanism, allowing the hydrophobic face to interact with the membrane's lipid core while the hydrophilic face can interact with the lipid head groups or the aqueous environment. Studies on model peptides have shown that increasing hydrophobicity and the hydrophobic moment can significantly enhance activity against Gram-positive bacteria and also increase hemolytic activity. nih.gov

As a cationic antimicrobial peptide, this compound possesses a net positive charge at physiological pH. This positive charge is a key determinant of its initial interaction with microbial targets. Bacterial cell membranes are typically rich in negatively charged components, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria. The electrostatic attraction between the cationic peptide and the anionic membrane surface is the critical first step, concentrating the peptide at the site of action.

The distribution of these positive charges along the polar face of the alpha-helix is as important as the net charge itself. nih.gov This specific arrangement facilitates strong binding and can influence the peptide's orientation upon insertion into the membrane, thereby modulating its potency and selectivity.

This compound is part of the alpha-helical class of antimicrobial peptides. researchgate.net In an aqueous solution, such peptides may exist in a flexible, random coil state. However, upon encountering the environment of a cell membrane, they undergo a conformational change, folding into a more rigid alpha-helical structure. nih.gov This induced helicity is critical for its function.

The alpha-helix provides a stable scaffold that organizes the amino acid side chains into the distinct polar and nonpolar faces characteristic of an amphipathic molecule. wikipedia.org The conformational flexibility to transition from a disordered to an ordered state allows the peptide to adapt to different environments and is crucial for membrane insertion and disruption. nih.gov The stability and extent of this alpha-helical content directly influence the peptide's lytic efficiency. nih.gov

| Conformational Flexibility | The ability of the peptide to change its conformation, typically from a random coil to an alpha-helix. nih.gov | Allows the peptide to adapt from an aqueous environment to a membrane environment, a key step before membrane disruption. nih.gov |

Structure-Activity Relationship (SAR) studies are increasingly supported by computational tools that predict a peptide's structure and function from its amino acid sequence. researchgate.net These in silico methods are valuable for analyzing peptides like this compound and guiding the design of new synthetic analogs.

Common computational approaches include:

Helical Wheel Projections: Programs like HeliQuest visualize the alpha-helical conformation, clearly illustrating the amphipathic character by plotting the positions of hydrophobic and hydrophilic residues around the helix. researchgate.net

Hydrophobic Moment Calculation: Algorithms calculate the hydrophobic moment based on the amino acid sequence and a chosen hydrophobicity scale, providing a quantitative measure of amphiphilicity. nih.govbiorxiv.org

3D Structure Prediction: Tools such as PEP-FOLD can generate three-dimensional models of peptides, offering insights into their spatial arrangement and potential interaction sites. researchgate.net

Peptide Databases: Antimicrobial peptide databases (e.g., ADP3) allow for homology searches, identifying related peptides and inferring potential activities based on sequence similarity. researchgate.net

These predictive tools help researchers correlate sequence features with biological activity, screen virtual peptide libraries, and formulate hypotheses for experimental validation. biorxiv.org

Conformational Flexibility and Alpha-Helical Content

Correlation of Structural Features with Mechanistic Pathways

The structural features of this compound are directly correlated with its antimicrobial mechanism, which involves the targeted disruption of microbial cell membranes.

The antimicrobial action can be viewed as a multi-step process:

Electrostatic Attraction: The net positive charge of this compound drives its accumulation on the anionic surface of the target bacterial membrane. nih.gov

Membrane Binding and Insertion: Upon binding, the peptide undergoes a conformational change, increasing its alpha-helical content. nih.gov The resulting amphipathic structure, with its high hydrophobicity and hydrophobic moment, facilitates the insertion of the peptide's hydrophobic face into the nonpolar lipid bilayer. nih.govrsc.org

Membrane Permeabilization: The embedded peptides disrupt the membrane's integrity. While the precise model (e.g., barrel-stave pore, toroidal pore, or carpet model) is not specified for this compound, the outcome is the formation of channels or the destabilization of the bilayer, leading to the leakage of essential ions and metabolites, and ultimately, cell death.

A critical structural feature of the Nigroain-K family is a disulfide bridge. researchgate.net this compound possesses a C-terminal disulfide bridge that forms a seven-residue loop. researchgate.net This covalent linkage provides significant conformational stability. Its importance is highlighted by the comparison with Nigroain-K1, a related peptide that lacks this disulfide bridge. This compound exhibits strong hemolytic activity, whereas Nigroain-K1 shows markedly reduced hemolytic activity. researchgate.net This indicates that the conformation stabilized by the disulfide bridge in this compound is particularly effective at disrupting cell membranes, including those of erythrocytes, providing a clear link between a specific structural element and a biological function. researchgate.net

Table 2: Correlation of Structural Features and Biological Activity for Nigroain Peptides

Compound Key Structural Feature(s) Reported Antimicrobial Activity Reported Hemolytic Activity Implied Mechanistic Role of Feature
This compound Cationic, Amphipathic α-helix, C-terminal disulfide bridge forming a 7-residue loop. researchgate.net Inhibits S. aureus, B. subtilis, C. albicans. researchgate.net Strong activity against rabbit red blood cells. researchgate.net The disulfide bridge stabilizes a conformation highly effective at membrane disruption. researchgate.net

| Nigroain-K1 | Cationic, Amphipathic α-helix, Lacks the C-terminal disulfide bridge. researchgate.net | Inhibits S. aureus, B. subtilis, C. albicans, E. coli. researchgate.net | Much less active than this compound. researchgate.net | The absence of the disulfide bridge leads to a conformation less disruptive to erythrocyte membranes, enhancing selectivity. researchgate.net |

Advanced Analytical Methodologies for Nigroain K2 Research

Quantitative Detection and Characterization in Biological Matrices (for research purposes, not clinical)

Accurate quantification of Nigroain-K2 in biological matrices such as plasma, tissues, or microbial cultures is fundamental for research aimed at understanding its pharmacokinetics and distribution.

Advanced Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a primary tool for the quantitative analysis of therapeutic proteins and peptides in complex biological samples due to its high sensitivity, specificity, and throughput. nih.gov While a specific, validated LC-MS/MS method for this compound has not been detailed in published literature, a general approach can be outlined based on established protocols for similar peptides. protocols.iosciex.comeurl-pesticides.eu

The process typically begins with sample preparation to isolate the peptide and remove interfering substances. nih.gov This is followed by chromatographic separation, usually with a reversed-phase high-performance liquid chromatography (HPLC) column, and subsequent detection and quantification by a tandem mass spectrometer. nih.govprotocols.iosciex.com The mass spectrometer is set to monitor specific precursor-to-product ion transitions for this compound, ensuring high selectivity.

Below is a table representing typical parameters for an LC-MS/MS method for peptide quantification.

ParameterDescriptionTypical Setting
Chromatography
ColumnStationary phase used for separation.Kinetex EVO C18 or similar reversed-phase column sciex.comphenomenex.com
Mobile Phase AAqueous solvent.Water with 0.1% Formic Acid protocols.io
Mobile Phase BOrganic solvent.Acetonitrile with 0.1% Formic Acid protocols.io
GradientProgrammed change in mobile phase composition.Gradient elution from low to high percentage of Mobile Phase B protocols.io
Flow RateSpeed at which the mobile phase moves through the column.0.3-0.6 mL/min sciex.com
Mass Spectrometry
Ionization SourceMethod for generating ions.Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) sciex.com
Analysis ModePolarity of ions being detected.Positive Ion Mode sciex.com
DetectionMethod of scanning.Multiple Reaction Monitoring (MRM)
Gas TemperatureTemperature of the drying gas.250-400 °C protocols.iosciex.com

This table presents generalized parameters and would require optimization for the specific analysis of this compound.

Immunoassays for Peptide Detection

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer an alternative, high-throughput method for detecting and quantifying peptides. These assays rely on the specific binding of an antibody to the target peptide. While no specific immunoassay for this compound has been reported, the development of one would follow established principles. nih.gov

A potential immunoassay for this compound would involve the generation of monoclonal or polyclonal antibodies that specifically recognize a unique epitope on the peptide. This could be achieved by immunizing an animal with the synthetic this compound peptide. Once developed, these antibodies could be used in various immunoassay formats. For instance, a competitive ELISA could be designed where this compound in a sample competes with a labeled version of the peptide for binding to a limited amount of antibody. The signal generated would be inversely proportional to the concentration of this compound in the sample. Another approach could be a sandwich ELISA, which would require two different antibodies that bind to distinct sites on the this compound molecule. Bioluminescent or chemiluminescent reporters could be used to enhance sensitivity. nih.gov

High-Throughput Screening Platforms for Activity Profiling

To efficiently explore the full therapeutic potential of this compound, high-throughput screening (HTS) platforms are invaluable. These systems allow for the rapid testing of the peptide against a large number of targets or in various conditions. nih.govcreative-biolabs.com

Several HTS methodologies are suitable for profiling the activity of antimicrobial peptides like this compound:

SPOT Synthesis and Screening: This technique involves the parallel synthesis of a large number of peptides on a cellulose (B213188) membrane. nih.govfrontiersin.org These peptides can then be cleaved and tested for their antimicrobial activity in a high-throughput manner. nih.gov This method is particularly useful for structure-activity relationship studies, where numerous variants of this compound could be synthesized and screened to identify more potent or selective analogues. frontiersin.org

Cell-Based Luminescence Assays: These assays utilize engineered strains of bacteria that produce light as a function of their metabolic activity. nih.gov When these bacteria are exposed to an antimicrobial peptide like this compound, a decrease in luminescence indicates a loss of viability and thus, antimicrobial activity. This method is highly sensitive and can be automated for screening large peptide libraries. creative-biolabs.comnih.gov

Surface Localized Antimicrobial Display (SLAY): SLAY is a platform that uses a library of peptides displayed on the surface of bacteria. This allows for the screening of a vast number of peptides for their ability to inhibit the growth of target pathogens. creative-biolabs.com While typically used for discovery, a similar principle could be adapted to profile the activity of a known peptide like this compound against a panel of different microbes.

The following table compares these high-throughput screening platforms.

PlatformPrincipleThroughputKey Advantage
SPOT Synthesis Parallel peptide synthesis on a cellulose membrane followed by activity screening. nih.govfrontiersin.orgMedium to High nih.govCost-effective for generating peptide variants for structure-activity studies. nih.gov
Cell-Based Luminescence Genetically modified luminescent bacteria are used to measure cell viability. creative-biolabs.comnih.govHighHigh sensitivity and suitability for automation. nih.gov
SLAY Peptides are displayed on the surface of bacteria for screening against target pathogens. creative-biolabs.comVery HighAllows for the screening of massive peptide libraries. creative-biolabs.com

Microscopic Techniques for Cellular Interaction Visualization

Understanding how this compound interacts with and affects microbial cells is crucial for elucidating its mechanism of action. Advanced microscopic techniques provide the means to visualize these interactions at high resolution.

Electron Microscopy of Treated Microbial Cells

Scanning Electron Microscopy (SEM) is a powerful tool for examining the surface morphology of cells. researchgate.netresearchgate.netmdpi.com By treating bacteria with this compound and then imaging them with SEM, researchers can observe changes to the cell envelope. researchgate.net Studies on other antimicrobial peptides have shown that they can cause significant damage to the bacterial membrane, leading to blebbing, pore formation, and leakage of intracellular contents. researchgate.netresearchgate.net Similar effects would be expected for this compound. For instance, images of Staphylococcus aureus or Escherichia coli before and after treatment with this compound could reveal the extent of membrane disruption. researchgate.netnih.gov

Confocal Microscopy with Fluorescently Labeled Peptides

Confocal microscopy allows for the three-dimensional imaging of fluorescently labeled specimens with high resolution by eliminating out-of-focus light. integratedoptics.comlicorbio.comrwth-aachen.de To visualize the interaction of this compound with microbial cells in real-time or in fixed samples, the peptide can be chemically conjugated to a fluorescent dye.

The fluorescently labeled this compound can then be incubated with bacteria or other cell types. Using a confocal microscope, it would be possible to track the peptide's localization. nih.gov For example, researchers could determine if the peptide accumulates on the cell surface or if it is internalized. This technique can provide valuable insights into the peptide's journey to its site of action. rwth-aachen.demicroscopyu.com

The table below summarizes the information that can be obtained from these microscopic techniques.

TechniqueSample PreparationInformation Gained
Electron Microscopy (SEM) Microbial cells are treated with this compound, fixed, dehydrated, and coated with a conductive material. mdpi.comHigh-resolution images of the cell surface, revealing morphological changes such as membrane disruption, pore formation, and leakage. researchgate.netresearchgate.net
Confocal Microscopy This compound is labeled with a fluorescent dye and incubated with live or fixed cells. nih.gov3D localization of the peptide, showing its binding to the cell surface or its internalization into the cell. rwth-aachen.demicroscopyu.com

Future Research Directions and Translational Potential Preclinical

Engineering Novel Peptide Scaffolds Inspired by Nigroain-K2

The unique amino acid sequence and structure of this compound, which includes a C-terminal disulfide bridge, offer a foundation for designing new peptide-based drugs. researchgate.netnovoprolabs.com The rational design of AMPs is a promising strategy to enhance their efficacy and accelerate drug discovery. mdpi.com By using the native peptide as a template, researchers can create derivatives with improved characteristics. mdpi.com

Table 1: Physicochemical Properties and Sequence of this compound

PropertyDetailsSource
Amino Acid Sequence SLWETIKNAGKGFILNILDKIRCKVAGGCKT novoprolabs.comnovoprolabs.com
Full Name Ser-Leu-Trp-Glu-Thr-Ile-Lys-Asn-Ala-Gly-Lys-Gly-Phe-Ile-Leu-Asn-Ile-Leu-Asp-Lys-Ile-Arg-Cys-Lys-Val-Ala-Gly-Gly-Cys-Lys-Thr novoprolabs.com
Source Organism Rana nigrovittata (Black-striped frog) novoprolabs.comcpu-bioinfor.org
Reported Activity Antibacterial, Antifungal novoprolabs.comcpu-bioinfor.org

This table presents the amino acid sequence and known properties of this compound.

Strategies for Enhancing In Vivo Stability and Delivery in Animal Models

A significant hurdle in the therapeutic development of peptides is their susceptibility to degradation by proteases, which can limit their stability and half-life in vivo. The disulfide bridge present in this compound may confer a degree of resistance to proteases. researchgate.net However, further strategies can be explored to enhance its stability for preclinical testing.

One approach involves chemical modifications, such as N- or C-terminal modifications or the incorporation of unnatural amino acids, to protect against enzymatic cleavage. mpg.de Another promising strategy is the use of delivery systems, such as encapsulation in nanoparticles, which can shield the peptide from degradation and facilitate its delivery to target sites. researchgate.netnih.gov The development of such formulations would be a critical step in advancing this compound-inspired peptides toward in vivo studies in animal models.

Exploration of Broadening Antimicrobial Spectrum against Emerging Pathogens

This compound has documented activity against Staphylococcus aureus, Bacillus subtilis, and Candida albicans. researchgate.net However, the rise of multidrug-resistant (MDR) pathogens necessitates the development of agents with a broader spectrum of activity. mdpi.com Future research should involve screening this compound and its engineered analogs against a wider panel of clinically relevant and emerging pathogens, including carbapenem-resistant Enterobacteriaceae and other "ESKAPE" pathogens. mdpi.com

Structure-activity relationship studies on this compound derivatives could reveal modifications that expand its antimicrobial range. For example, altering the amphipathic helix or the charge distribution might improve its efficacy against Gram-negative bacteria, which possess a more complex outer membrane. mdpi.com Synergistic studies, combining this compound-based peptides with conventional antibiotics, could also be a valuable strategy to combat resistant infections. nih.gov

Table 2: Reported Antimicrobial Activity of this compound

Target OrganismTypeFindingSource
Staphylococcus aureusGram-positive bacteriumInhibitory effect researchgate.net
Bacillus subtilisGram-positive bacteriumInhibitory effect researchgate.net
Candida albicansFungusInhibitory effect researchgate.net

This table summarizes the currently documented antimicrobial spectrum of this compound.

Integration with Omics Technologies (e.g., Proteomics, Transcriptomics) for Deeper Mechanistic Insights

To fully harness the potential of this compound, a deeper understanding of its mechanism of action is required. While many AMPs are known to disrupt microbial membranes, some also have intracellular targets. acs.org Omics technologies offer powerful tools for elucidating these mechanisms in an unbiased, high-throughput manner. mdpi.comnih.gov

Exposing target pathogens to this compound and analyzing the subsequent changes in their proteome and transcriptome can provide a global view of the peptide's effects. acs.orgoup.com For example, proteomics can identify which cellular pathways are disrupted, such as energy metabolism or protein synthesis, while transcriptomics can reveal the stress response pathways that are activated in the pathogen. acs.orgnih.gov This detailed mechanistic information is invaluable for the rational design of more effective peptide analogs and for predicting potential resistance mechanisms. acs.org

Design of Peptide-Based Tools for Basic Biological Research

Beyond its therapeutic potential, this compound can serve as a template for creating novel peptide-based tools for fundamental biological research. crick.ac.ukfrontiersin.org Peptides with high specificity for particular cellular components can be used as probes to study biological processes. crick.ac.uklongdom.org

By modifying the this compound sequence and conjugating it with fluorescent tags or chemical handles, researchers could develop probes to visualize microbial membranes or to study peptide-membrane interactions in real-time. crick.ac.uk Furthermore, peptide arrays based on the this compound sequence could be synthesized to screen for interactions with other proteins or biomolecules, helping to identify novel binding partners and cellular targets. crick.ac.uk

Development of Preclinical Candidates for Non-Human Applications

The threat of antimicrobial resistance is not limited to human medicine; it is also a significant concern in veterinary medicine and agriculture. frontiersin.org AMPs derived from amphibians are being explored as potential alternatives to conventional antibiotics for use in livestock. researchgate.netfrontiersin.orgmdpi.com

The broad-spectrum activity of many frog-derived peptides makes them attractive candidates for treating infections in animals. researchgate.net Preclinical development of this compound or its optimized derivatives could focus on formulations for topical or systemic administration in animal models of diseases like bovine mastitis or skin infections. mpg.defrontiersin.org Given the robust nature of many amphibian AMPs, they hold promise for creating effective and sustainable antimicrobial treatments for non-human applications. researchgate.net

Q & A

Basic Research Questions

Q. What systematic approaches are recommended for conducting a literature review on Nigroain-K2's biochemical pathways?

  • Methodology : Use subject-specific databases (e.g., PubMed, SciFinder) with controlled vocabulary (e.g., MeSH terms) and Boolean operators (AND/OR/NOT) to refine searches. Apply the PICO(T) framework to structure questions: Population (e.g., cell lines), Intervention (this compound), Comparison (existing analogs), Outcome (mechanistic pathways), and Time (chronic vs. acute exposure). Document search strategies for reproducibility .
  • Data Management : Organize findings using reference managers (e.g., Zotero) and annotate contradictory results for further analysis .

Q. How should researchers formulate testable hypotheses for this compound's inhibitory effects on specific enzymes?

  • Framework : Apply the FINER criteria: Feasible (resource availability), Interesting (novelty in enzyme kinetics), Novel (gap in existing HMG-CoA reductase studies), Ethical (compliance with preclinical guidelines), and Relevant (therapeutic potential). Use dose-response curves and IC50 calculations as primary endpoints .
  • Validation : Compare results with structurally similar compounds (e.g., statins) to contextualize potency .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Analysis : Conduct orthogonal validation assays (e.g., surface plasmon resonance vs. cellular uptake studies) to confirm target engagement. Use statistical tools (e.g., Bland-Altman plots) to quantify discrepancies and assess biological relevance (e.g., bioavailability limitations) .
  • Reporting : Transparently document confounding variables (e.g., metabolic stability, tissue distribution) in supplementary materials to aid reproducibility .

Q. What experimental designs are optimal for elucidating this compound's off-target effects in complex biological systems?

  • Approach : Implement multi-omics integration (proteomics, transcriptomics) to identify non-canonical pathways. Use CRISPR-Cas9 knockout models to validate candidate targets and reduce false positives .
  • Controls : Include positive controls (known inhibitors) and negative controls (vehicle-treated cohorts) to isolate compound-specific effects .

Q. How should researchers address variability in this compound's synthesis yields across independent studies?

  • Troubleshooting : Standardize reaction conditions (temperature, solvent purity) and characterize intermediates via NMR/HPLC. Apply Design of Experiments (DoE) to identify critical parameters (e.g., catalyst loading) .
  • Collaboration : Share synthetic protocols through platforms like Zenodo to enable cross-lab validation .

Methodological and Ethical Considerations

Q. What strategies ensure data integrity when analyzing this compound's pharmacokinetic profiles?

  • Best Practices : Use blinded data analysis to minimize bias. Adhere to NIH guidelines for preclinical reporting, including detailed descriptions of animal models, dosing regimens, and statistical methods (e.g., non-linear mixed-effects modeling) .
  • Audit Trails : Maintain raw data (e.g., LC-MS chromatograms) in FAIR-compliant repositories for independent verification .

Q. How can cross-disciplinary approaches enhance mechanistic studies of this compound?

  • Integration : Combine molecular dynamics simulations (computational chemistry) with electrophysiology (experimental biology) to map binding interactions. Validate findings using cryo-EM or X-ray crystallography .
  • Teamwork : Establish clear milestones and task distributions (e.g., synthesis vs. bioassays) to align expertise .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.